molecular formula C17H19NO5 B5136366 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene

Cat. No.: B5136366
M. Wt: 317.34 g/mol
InChI Key: CEFDXELNLQTWOY-UHFFFAOYSA-N
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Description

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene core substituted with a 3-(4-ethoxyphenoxy)propoxy group

Preparation Methods

The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 2-nitrobenzene.

    Etherification: 4-ethoxyphenol undergoes etherification with 1-bromo-3-chloropropane to form 3-(4-ethoxyphenoxy)propane.

    Nucleophilic Substitution: The intermediate 3-(4-ethoxyphenoxy)propane reacts with 2-nitrobenzene under nucleophilic substitution conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene depends on its specific application. For example, if used as a pharmacophore, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical pathways.

Comparison with Similar Compounds

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be compared with similar compounds, such as:

    2-chloro-1-[3-(2-ethoxyphenoxy)propoxy]-4-nitrobenzene: This compound has a chlorine substituent instead of a hydrogen atom on the benzene ring, which may alter its reactivity and applications.

    1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene:

    1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar to the previous compound but with a different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research applications.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDXELNLQTWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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